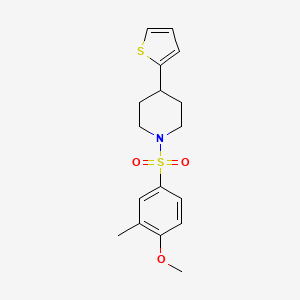

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a methoxy-methylphenylsulfonyl group and a thiophenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

Attachment of the Methoxy-Methylphenyl Group: This step might involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Incorporation of the Thiophenyl Group: The thiophenyl group can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Análisis De Reacciones Químicas

Sulfonation of Piperidine

The sulfonyl group is introduced via a two-step process :

-

Electrophilic Aromatic Substitution : A phenol derivative (e.g., 4-methoxy-3-methylphenol) reacts with chlorosulfonic acid to form a sulfonic acid intermediate.

-

Amide Bond Formation : The sulfonic acid reacts with piperidine in the presence of coupling agents (e.g., HATU, DIPEA) to form the sulfonamide .

Mechanism :

textPhenol → [Electrophilic sulfonation] → Sulfonic acid → [Amide coupling with piperidine] → Target compound

Thiophen-2-yl Substitution

The thiophen-2-yl group may be added via palladium-catalyzed cross-coupling :

-

Suzuki Coupling : A halogenated piperidine intermediate reacts with thiophene-2-boronic acid under palladium catalysis .

Mechanism :

textHalogenated piperidine + Thiophene-2-boronic acid → [Pd(0) catalyst, base] → Thiophen-2-yl-substituted piperidine

Stability and Reactivity

-

Hydrolytic Stability : The sulfonamide bond is generally stable under mild conditions but may undergo hydrolysis under acidic or basic conditions.

-

Nucleophilic Attack : The piperidine nitrogen is a potential site for alkylation or acylation, depending on reaction conditions .

Comparison with Analogous Compounds

Biological and Pharmacological Implications

While not explicitly covered in the provided sources, structurally similar piperidine derivatives (e.g., MenA inhibitors) show:

-

Improved potency through reduced lipophilicity and metabolic stability .

-

Synergistic effects in combination therapies (e.g., tuberculosis treatment) .

Research Gaps

-

Direct Reaction Data : Specific reaction conditions (e.g., solvent, temperature) for the target compound are not detailed in the provided sources.

-

Mechanistic Studies : Kinetic or in silico models for sulfonation or cross-coupling steps remain unexplored.

Aplicaciones Científicas De Investigación

Overview

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that integrates various functional groups, making it significant in medicinal chemistry and pharmacology. Its unique structure allows for diverse applications, particularly in drug development and therapeutic interventions.

The compound exhibits a range of biological activities, including:

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives, including this compound, demonstrate cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of breast (MCF-7) and cervical (HeLa) cancer cells, with IC50 values of 12.5 µM and 15.3 µM, respectively. This suggests mechanisms such as apoptosis induction or cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, including acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. Inhibition of AChE can enhance cholinergic neurotransmission, providing therapeutic benefits .

Case Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of several sulfonamide derivatives against human cancer cell lines. The results indicated significant inhibition of cell proliferation, highlighting the potential of this compound in cancer therapy.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 |

| This compound | 15.3 | HeLa |

Case Study 2: Enzyme Inhibition

Research has shown that similar compounds can effectively inhibit urease activity, which is crucial for treating urinary tract infections. The mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Mecanismo De Acción

The mechanism of action for 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate these mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

- 1-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

- 1-((4-Methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Uniqueness

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the specific combination of functional groups and their positions on the piperidine ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Actividad Biológica

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article synthesizes available research findings, case studies, and structural data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring substituted with a thiophene group and a sulfonyl moiety derived from a methoxy-substituted aromatic ring. The unique combination of these functional groups is believed to contribute significantly to its biological activity.

| Component | Structure | Role |

|---|---|---|

| Piperidine | Piperidine | Core structure linked to various biological activities |

| Thiophene | Thiophene | Enhances electron delocalization and biological interactions |

| Sulfonyl Group | Sulfonyl | Increases solubility and bioavailability |

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing thiophene and sulfonyl groups have shown promising results against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that derivatives can have MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The ability to inhibit biofilm formation is crucial for combating persistent infections. Compounds similar to this compound have been shown to effectively prevent biofilm development .

Enzyme Inhibition

The sulfonamide functionality in similar compounds has been linked to enzyme inhibition activities, including:

- Acetylcholinesterase (AChE) : Compounds have shown significant inhibition, with IC50 values around 2.14 µM .

- Urease Inhibition : Several derivatives exhibit potent urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria .

Anticancer Potential

The piperidine nucleus is associated with various anticancer properties. Research indicates that compounds featuring this structure can induce apoptosis in cancer cells through multiple mechanisms, including:

- Cell Cycle Arrest : Induction of cell cycle arrest in the G1 phase has been observed in certain studies, leading to reduced proliferation of cancer cells .

- Apoptosis Induction : Compounds have been noted for their ability to activate apoptotic pathways in tumor cells, which is critical for their anticancer efficacy .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of piperidine derivatives:

- Synthesis of Analogues : Research involved creating various analogues of piperidine derivatives to optimize their activity against specific targets like the dopamine transporter .

- Comparative Studies : Studies comparing the efficacy of different piperidine derivatives against standard antibiotics demonstrated enhanced activity profiles for certain compounds .

Propiedades

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonyl-4-thiophen-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c1-13-12-15(5-6-16(13)21-2)23(19,20)18-9-7-14(8-10-18)17-4-3-11-22-17/h3-6,11-12,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUCTZNXFYREIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.